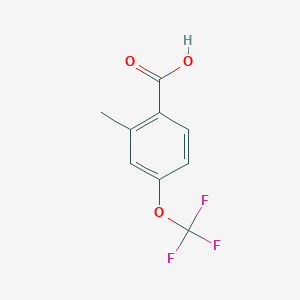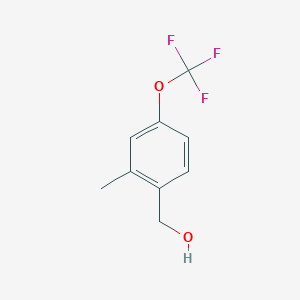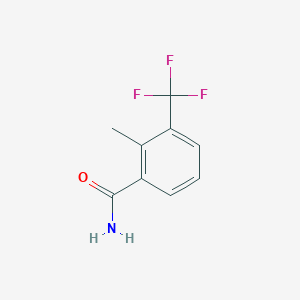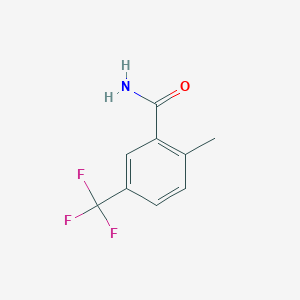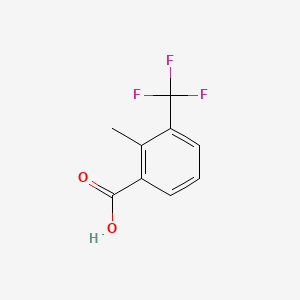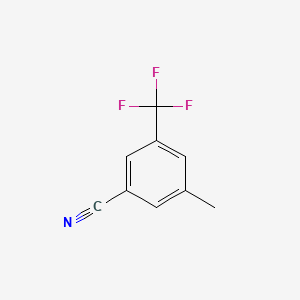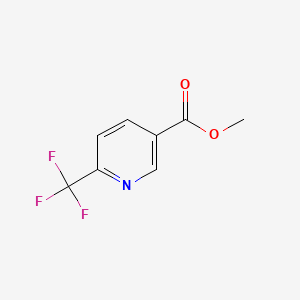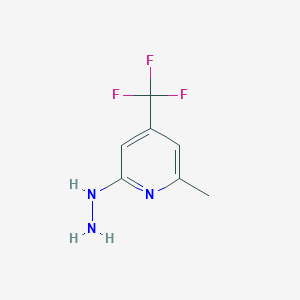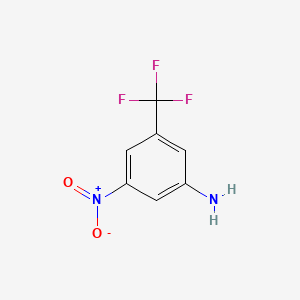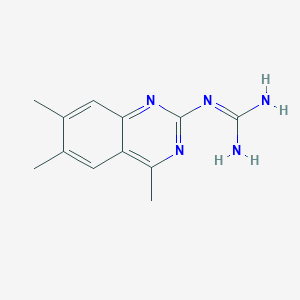
N-(4,6,7-trimethylquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A2B receptor antagonist 2 is a compound that specifically targets the adenosine A2B receptor, a type of G-protein coupled receptor. This receptor is involved in various physiological processes, including immune response modulation, inflammation, and cancer progression. By blocking the A2B receptor, A2B receptor antagonist 2 can potentially inhibit these processes, making it a promising candidate for therapeutic applications, particularly in oncology and immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A2B receptor antagonist 2 typically involves the construction of a xanthine scaffold, followed by the introduction of specific substituents to enhance selectivity and potency. One common synthetic route includes:
Formation of the xanthine core: This step involves the condensation of a suitable purine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of substituents: Various substituents are introduced at specific positions on the xanthine core to achieve the desired selectivity and potency. This can be done through nucleophilic substitution, electrophilic aromatic substitution, or other organic reactions.
Purification and characterization: The final product is purified using techniques such as column chromatography, recrystallization, or HPLC, and characterized using NMR, mass spectrometry, and other analytical methods.
Industrial Production Methods: Industrial production of A2B receptor antagonist 2 involves scaling up the synthetic route described above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow chemistry or other advanced techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: A2B receptor antagonist 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the xanthine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
A2B receptor antagonist 2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of adenosine receptor antagonists and to develop new synthetic methodologies.
Biology: In biological research, A2B receptor antagonist 2 is used to investigate the role of the A2B receptor in various physiological and pathological processes, such as immune response modulation and inflammation.
Medicine: The compound has potential therapeutic applications in the treatment of cancer, as it can inhibit tumor growth and metastasis by blocking the A2B receptor. It is also being investigated for its potential use in treating inflammatory diseases and immune-related disorders.
Industry: In the pharmaceutical industry, A2B receptor antagonist 2 is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting the A2B receptor
Mechanism of Action
A2B receptor antagonist 2 exerts its effects by binding to the adenosine A2B receptor and blocking its activation by adenosine. This prevents the receptor from initiating downstream signaling pathways that promote inflammation, immune suppression, and tumor growth. The molecular targets and pathways involved include:
Adenylate cyclase activation: By blocking the A2B receptor, the compound inhibits the activation of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP).
Immune modulation: The compound can enhance immune responses by preventing the A2B receptor-mediated suppression of T cells, natural killer cells, and other immune cells.
Tumor growth inhibition: By blocking the A2B receptor, the compound can inhibit the production of vascular endothelial growth factor (VEGF) and other pro-tumorigenic factors, reducing tumor growth and metastasis
Comparison with Similar Compounds
A2B receptor antagonist 2 can be compared with other similar compounds, such as:
A2A receptor antagonists: These compounds target the adenosine A2A receptor, which has a higher affinity for adenosine compared to the A2B receptor. While both A2A and A2B receptor antagonists can modulate immune responses, A2B receptor antagonists are more effective in conditions with high adenosine concentrations, such as the tumor microenvironment.
Dual A2A/A2B receptor antagonists: These compounds target both the A2A and A2B receptors, providing a broader range of effects. they may also have a higher risk of off-target effects compared to selective A2B receptor antagonists.
Other adenosine receptor antagonists: Compounds targeting the A1 and A3 receptors have different therapeutic applications and mechanisms of action compared to A2B receptor antagonists
Properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDHSRWWLJCBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386127 |
Source


|
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-90-7 |
Source


|
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
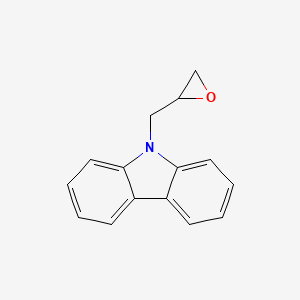
![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)
